molecular formula C29H28BrN3O2 B1602435 3,8-Bismethacryloyl ethidium bromide CAS No. 206444-57-7

3,8-Bismethacryloyl ethidium bromide

カタログ番号: B1602435
CAS番号: 206444-57-7
分子量: 530.5 g/mol
InChIキー: IGXGJIVGBCOERN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Contextualization of Ethidium (B1194527) Derivatives and Intercalating Agents in Nucleic Acid Studies

Ethidium bromide (EtBr), chemically known as 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide, is a classic DNA intercalating agent. nih.govwikipedia.org Intercalators are molecules that can insert themselves between the base pairs of double-stranded DNA (dsDNA) and, in some cases, double-stranded RNA (dsRNA). researchgate.netresearchgate.net This interaction dramatically alters the physical properties of the nucleic acid, including its length, conformation, and flexibility. wikipedia.orgquora.com

The intercalation of ethidium bromide into DNA is accompanied by a significant enhancement of its fluorescence, making it an invaluable tool for the visualization of nucleic acids in techniques like agarose (B213101) gel electrophoresis. wikipedia.orgquora.com The binding process is complex, involving not only intercalation but also electrostatic interactions between the cationic phenanthridinium core and the anionic phosphate (B84403) backbone of the nucleic acid. nih.govresearchgate.net The amino groups at the 3 and 8 positions of the phenanthridinium ring are crucial for its interaction with DNA, participating in hydrogen bonding with the deoxyribose-phosphate backbone. nih.gov

Beyond its use as a stain, ethidium bromide and its derivatives have been explored for their therapeutic potential, including antitrypanosomal and antitumor activities, which are also linked to their ability to interfere with DNA replication and transcription. nih.govresearchgate.net However, the mutagenic nature of many intercalating agents, including ethidium bromide, has prompted the development of new derivatives with more desirable properties. nih.gov

Rationale for the Synthesis and Investigation of 3,8-Bismethacryloyl Ethidium Bromide

The synthesis of This compound represents a targeted modification of the parent ethidium bromide molecule. The rationale for this modification is rooted in the desire to introduce new functionalities to the ethidium core, thereby expanding its potential applications. The key synthetic step would be the acylation of the 3- and 8-amino groups of ethidium bromide with methacryloyl chloride.

The reaction of aromatic amines with acyl chlorides, such as methacryloyl chloride, is a well-established method for forming amides. researchgate.netslideshare.netlibretexts.org In the case of ethidium bromide, the two primary amino groups at the 3 and 8 positions are available for such a reaction. While the electronic environments of these two amino groups are not identical, both are expected to be reactive towards an acyl chloride. bioorganic-chemistry.com The reaction would likely proceed via a nucleophilic addition-elimination mechanism. libretexts.org

The introduction of methacryloyl groups, which contain a polymerizable double bond, would transform the ethidium bromide molecule into a monomer. This monomer could then be used in polymerization reactions to create novel polymers with intercalating properties. Such polymers could have applications in materials science, for example, in the development of DNA-responsive hydrogels or surfaces. Furthermore, the methacryloyl groups could potentially act as photo-activated cross-linkers, allowing for the permanent covalent attachment of the modified ethidium bromide to nucleic acids or other biomolecules upon UV irradiation.

Conceptual Framework for Tailoring Bio-Interactions via Structural Modification

The modification of the 3- and 8-amino groups of ethidium bromide with methacryloyl groups is expected to significantly alter its interaction with nucleic acids. The replacement of the primary amino groups with bulkier, uncharged N-methacryloyl groups would likely disrupt the hydrogen bonding interactions that are important for the binding of the parent molecule to DNA. nih.gov This could potentially lead to a lower binding affinity.

However, the introduction of the methacryloyl moieties could also confer new binding modes or specificities. The planar phenanthridinium core would still be capable of intercalation, but the nature of the interaction would be modulated by the presence of the new substituents. The polymerizable nature of the methacryloyl groups introduces the possibility of creating multivalent ligands, where multiple ethidium units are incorporated into a single polymer chain. Such multivalent systems often exhibit enhanced binding affinities and specificities compared to their monomeric counterparts.

Overview of Research Significance and Future Directions for Ethidium-Based Probes

The development of novel ethidium-based probes, such as This compound , holds significant potential for advancing various fields of research. The ability to create polymers with built-in DNA intercalating units opens up new avenues for the design of smart materials that can respond to the presence of specific nucleic acid sequences. These could be utilized in diagnostics, drug delivery, and biotechnology.

Future research in this area could focus on several key aspects:

Synthesis and Characterization: The actual synthesis and thorough characterization of This compound would be the first crucial step. This would involve optimizing the reaction conditions for the acylation of ethidium bromide and confirming the structure of the resulting product.

Nucleic Acid Binding Studies: Detailed biophysical studies would be necessary to understand how the modification affects the binding affinity, specificity, and fluorescence properties of the molecule when interacting with DNA and RNA.

Polymerization and Material Science Applications: Exploring the polymerization of this monomer to create novel materials and investigating their properties and potential applications would be a major area of research.

Photo-crosslinking Studies: Investigating the potential of the methacryloyl groups to undergo photo-induced cross-linking with nucleic acids could lead to the development of new tools for studying nucleic acid structure and interactions.

特性

IUPAC Name

N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2.BrH/c1-6-32-26-17-22(31-29(34)19(4)5)13-15-24(26)23-14-12-21(30-28(33)18(2)3)16-25(23)27(32)20-10-8-7-9-11-20;/h7-17H,2,4,6H2,1,3,5H3,(H,30,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXGJIVGBCOERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584271
Record name 5-Ethyl-3,8-bis[(2-methylacryloyl)amino]-6-phenylphenanthridin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206444-57-7
Record name 5-Ethyl-3,8-bis[(2-methylacryloyl)amino]-6-phenylphenanthridin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3,8 Bismethacryloyl Ethidium Bromide

Precursor Synthesis and Intermediate Functionalization Routes

The primary precursor for the synthesis of 3,8-bismethacryloyl ethidium (B1194527) bromide is ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide) itself. The synthesis of ethidium bromide has been a subject of study for decades, originally driven by its use as a trypanocidal agent in veterinary medicine. reddit.com

The core of ethidium bromide is the phenanthridine (B189435) ring system. The synthesis of phenanthridine and its derivatives can be achieved through various organic reactions, such as the Morgan-Walls reaction, which involves the cyclization of an N-acyl-2-aminobiphenyl. reddit.com For ethidium bromide specifically, the synthetic route involves the preparation of 3,8-diamino-6-phenylphenanthridine, which is then quaternized at the 5-position with an ethyl group, typically using reagents like diethyl sulfate (B86663) or ethyl tosylate. chemicalbook.com

The key functional groups for the subsequent derivatization are the two primary amino groups at the 3 and 8 positions of the phenanthridinium ring. These exocyclic amines are nucleophilic and can readily react with electrophilic reagents, making them ideal sites for modification. researchgate.net The electronic structure of the ethidium bromide core, with its interplay of electron-donating amino groups and the electron-withdrawing quaternary nitrogen, influences the reactivity of these positions. chemicalbook.com

Intermediate functionalization routes primarily involve the acylation of these amino groups. The regioselective acylation of the 3 and 8 positions is a critical step in the synthesis of derivatives like 3,8-bismethacryloyl ethidium bromide. researchgate.net

Optimized Strategies for Bismethacryloylation of Ethidium Scaffolds

The bismethacryloylation of the ethidium scaffold involves the reaction of the 3,8-diamino groups with a suitable methacrylating agent, most commonly methacryloyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atoms of the amino groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the methacryloyl chloride.

An optimized strategy for this transformation would likely employ Schotten-Baumann conditions. researchgate.net This involves dissolving the ethidium bromide precursor in a suitable solvent and adding the methacryloyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, thereby driving the reaction to completion and preventing the protonation of the unreacted amino groups, which would render them non-nucleophilic.

A general proposed reaction scheme is as follows:

Ethidium Bromide + 2 Methacryloyl Chloride → this compound + 2 HCl

To achieve bismethacryloylation, a molar excess of methacryloyl chloride is typically used to ensure that both amino groups are functionalized. The reaction is generally carried out at reduced temperatures to control the reactivity of the acid chloride and minimize potential side reactions.

The choice of solvent is also important. A non-protic solvent that can dissolve both the ethidium bromide and the reagents is preferred. Dichloromethane (DCM) or chloroform (B151607) are commonly used for similar acylation reactions. researchgate.netresearchgate.net

Reaction Condition Parameters and Yield Enhancement Approaches

The successful synthesis of this compound with a high yield depends on the careful control of several reaction parameters.

ParameterRecommended ConditionRationale
Base Triethylamine (TEA) or PyridineThese tertiary amines are effective HCl scavengers and can also act as catalysts. researchgate.netresearchgate.net An excess of the base is used to ensure complete neutralization of the generated HCl.
Solvent Anhydrous Dichloromethane (DCM) or ChloroformThese solvents are relatively inert and provide good solubility for the reactants. The absence of water is critical to prevent the hydrolysis of methacryloyl chloride.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. researchgate.net
Reaction Time Several hours to overnightThe progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. mdpi.com
Atmosphere Inert (e.g., Nitrogen or Argon)This prevents the reaction of methacryloyl chloride with atmospheric moisture and also inhibits the potential polymerization of the methacrylate (B99206) groups.

To enhance the yield, the following approaches can be considered:

Purification of Reactants: Using highly pure ethidium bromide and freshly distilled methacryloyl chloride can prevent side reactions.

Control of Stoichiometry: A slight excess of methacryloyl chloride can help drive the reaction towards the disubstituted product. However, a large excess should be avoided as it can complicate the purification process.

Efficient Quenching: After the reaction is complete, any remaining methacryloyl chloride should be quenched to prevent it from interfering with the workup and purification. This can be achieved by adding a small amount of methanol (B129727) or a saturated aqueous solution of sodium bicarbonate. reddit.com

Purification Method: The crude product can be purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to isolate the desired this compound from any unreacted starting material or monosubstituted byproducts. mdpi.comnih.gov

Analytical Confirmation of Molecular Architecture (excluding basic identification data)

The confirmation of the molecular architecture of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is a powerful tool for confirming the addition of the methacryloyl groups. The ¹H NMR spectrum of ethidium bromide shows characteristic signals for the aromatic protons and the ethyl group. chemicalbook.com Upon bismethacryloylation, new signals corresponding to the methacrylate protons would be expected to appear. These would include signals for the vinyl protons (typically in the 5-6 ppm region) and the methyl protons (around 2 ppm). The integration of these new signals relative to the protons of the ethidium core would confirm the presence of two methacrylate groups. Furthermore, a downfield shift in the signals of the aromatic protons adjacent to the newly formed amide bonds would be anticipated due to the electron-withdrawing nature of the acryloyl group.

¹³C NMR: The ¹³C NMR spectrum would provide further evidence of the successful reaction. The appearance of new signals for the carbonyl carbons of the amide groups (typically in the 160-170 ppm range) and the carbons of the methacrylate double bond (in the 120-140 ppm region) would be indicative of the desired product.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands that are not present in the starting material. These include:

A strong absorption band for the amide C=O stretching vibration, typically around 1650-1680 cm⁻¹.

An N-H stretching vibration for the amide, usually around 3300 cm⁻¹.

C=C stretching for the methacrylate vinyl group around 1630 cm⁻¹.

Mass Spectrometry (MS):

Molecular Interactions and Mechanistic Elucidation with Biological Macromolecules

DNA Binding Dynamics and Specificity

Advanced Intercalation Models and Structural Accommodation

No specific data is available for 3,8-Bismethacryloyl ethidium (B1194527) bromide. For the parent compound, ethidium bromide, intercalation unwinds the DNA helix by approximately 26 degrees. nih.gov

Modulated Groove Binding and Electrostatic Associations

No specific data is available for 3,8-Bismethacryloyl ethidium bromide. Ethidium bromide itself can engage in electrostatic interactions with the DNA phosphate (B84403) backbone. nih.gov

Influence of Nucleic Acid Sequence and Conformation on Binding Affinity

No specific data is available for this compound. The binding of ethidium bromide can be influenced by DNA sequence and conformation (e.g., double-stranded vs. single-stranded). sigmaaldrich.com

RNA Interaction Mechanisms and Conformational Perturbations

No specific data is available for this compound. Ethidium bromide is known to bind to and increase the fluorescence of double-stranded RNA. sigmaaldrich.com

Interactions with Other Biomolecular Entities (e.g., proteins, lipids) and Complex Formation

No specific data is available for this compound. The parent compound, ethidium bromide, has been shown to bind to proteins, specifically core histones. nih.gov

Theoretical Frameworks of Binding Stoichiometry and Energetics

No specific data is available for this compound. For ethidium bromide, binding stoichiometry is typically one molecule per 4-5 base pairs under saturating conditions. nih.gov

Spectroscopic and Biophysical Characterization of Bio Molecular Complexes

Fluorescence Spectroscopy for Interaction Detection and Quantification

Fluorescence spectroscopy is a highly sensitive method for studying the binding of ligands to macromolecules like DNA and RNA. sigmaaldrich.com The technique relies on changes in the fluorescence properties of a molecule—such as its emission intensity, quantum yield, lifetime, and polarization (anisotropy)—upon interaction with a binding partner. ibisci.com

Emission Profile Modulation and Quantum Yield Analysis

The fluorescence of ethidium (B1194527) bromide in aqueous solution is weak. However, upon intercalating into the hydrophobic environment between the base pairs of double-stranded DNA, its fluorescence quantum yield increases dramatically, by as much as 20 to 25-fold. wikipedia.orgsigmaaldrich.com This enhancement is attributed to the exclusion of water molecules, which act as efficient fluorescence quenchers, from the vicinity of the dye. wikipedia.org The emission maximum also shifts. For instance, EtBr has an emission maximum of approximately 590 nm when bound to DNA. thermofisher.com

While specific data for 3,8-Bismethacryloyl ethidium bromide is not available, it is established that other ethidium derivatives also exhibit a strong enhancement of fluorescence upon binding to nucleic acid structures like G-quadruplexes. nih.gov The analysis would involve titrating the compound with increasing concentrations of a biomolecule (e.g., DNA) and monitoring the increase in fluorescence intensity. From this data, binding constants (Kd) can be calculated to quantify the affinity of the interaction.

Interactive Data Table: Fluorescence Properties of Ethidium Bromide This table summarizes the typical changes observed for the parent compound, Ethidium Bromide.

PropertyFree in Aqueous SolutionBound to dsDNAFold Change
Fluorescence WeakIntense~25x
Quantum Yield LowHighIncreased
Emission Max (nm) ~605 nm~590 nmShift

Time-Resolved Fluorescence Anisotropy for Rotational Dynamics

Time-resolved fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. When a population of fluorophores is excited with polarized light, the emission is also initially polarized. The degree of polarization decays over time as the molecules rotate. The rate of this decay is related to the size and shape of the molecule and the viscosity of its local environment.

For a small molecule like free ethidium bromide in solution, rotation is fast, leading to rapid depolarization. When it intercalates into the large, relatively rigid DNA double helix, its rotational motion is severely restricted. This results in a much slower anisotropy decay, characterized by longer rotational correlation times. This significant change in rotational dynamics is a clear indicator of binding and can be used to determine the fraction of bound versus free ligand in a sample.

Fluorescent Intercalator Displacement (FID) Assays for Competitive Binding

Fluorescent Intercalator Displacement (FID) is a high-throughput method used to screen for and characterize compounds that bind to nucleic acids. The assay relies on the displacement of a fluorescent probe, classically ethidium bromide, from its complex with DNA. researchgate.net

The general principle is as follows:

A solution is prepared containing DNA and EtBr. The EtBr intercalates into the DNA, resulting in strong fluorescence.

A test compound is added to the solution.

If the test compound binds to the DNA and displaces the EtBr, the EtBr is released into the aqueous solvent, and its fluorescence is quenched.

The reduction in fluorescence intensity is proportional to the amount of EtBr displaced, which in turn reflects the binding affinity and concentration of the competing test compound. researchgate.net

This assay could be used to identify molecules that compete for the same binding sites as this compound. In such an experiment, the bismethacryloyl derivative itself could potentially serve as the fluorescent probe, provided its fluorescence is also quenched upon displacement from the biomolecular target.

UV-Visible Absorption Spectroscopy for Binding Stoichiometry and Conformational Transitions

Binding of a ligand to a biomolecule can alter the electronic environment of the ligand's chromophore, leading to changes in its UV-Visible absorption spectrum. For ethidium bromide, intercalation into DNA causes a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift) and a decrease in the molar absorptivity (hypochromism). researchgate.net

Typically, the absorption maximum of EtBr in the visible region shifts from around 480 nm in water to approximately 520 nm when bound to DNA. sigmaaldrich.comijlaindia.org By monitoring the absorbance at a fixed wavelength while titrating the dye with DNA (or vice versa), one can generate a binding isotherm. This data can be analyzed using models like the Scatchard plot to determine the binding affinity (K) and the binding site size (n), which represents the number of DNA base pairs per bound ligand molecule. nih.gov These parameters are crucial for defining the stoichiometry of the complex.

Interactive Data Table: UV-Vis Spectral Changes of Ethidium Bromide upon DNA Binding

ParameterChange upon DNA IntercalationTypical Wavelength (Free)Typical Wavelength (Bound)
λmax (Visible) Bathochromic Shift (Red Shift)~480 nm~520 nm
Absorbance Hypochromism (Decrease)HigherLower
Isosbestic Point Observed during titration~509 nm~509 nm

Note: An isosbestic point is a specific wavelength at which the total absorbance of the sample does not change during a chemical reaction or physical change, indicating the presence of two interconverting species. researchgate.net

Circular Dichroism Spectrometry for Induced Chirality and Helical Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying the structure of chiral molecules, such as DNA, which has a distinct CD spectrum due to its helical nature.

Ethidium bromide itself is an achiral molecule and therefore does not have a CD spectrum. However, when it binds to the chiral DNA double helix, it adopts a fixed orientation within the chiral environment. This interaction results in an "induced" CD signal in the absorption region of the ethidium chromophore (typically 300-360 nm and 440-540 nm). capes.gov.brnih.gov The shape and magnitude of this induced CD spectrum provide information about the binding mode (e.g., intercalation) and the local conformation of the DNA at the binding site. For example, the induced CD can be used to study the reversal of Z-form DNA back to B-form upon intercalation of the dye. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining high-resolution structural information about molecules in solution. In the context of ligand-biomolecule interactions, NMR can identify the specific atoms involved in the binding interface.

For the ethidium bromide-DNA complex, 1H-NMR studies have been instrumental. By observing changes in the chemical shifts of the protons on both the ethidium molecule and the DNA bases and sugar-phosphate backbone upon complex formation, researchers can deduce the precise binding location and orientation. nih.gov For example, NMR studies have shown that EtBr preferentially intercalates at pyrimidine-purine steps in a DNA sequence, such as the CpG site, from the minor groove. nih.govnih.gov This level of detail is critical for understanding the sequence selectivity and for the rational design of new DNA-binding agents. Similar studies on this compound would reveal how the methacryloyl groups influence its binding preference and orientation compared to the parent compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

No published data is available for the thermodynamic binding parameters of this compound as determined by Isothermal Titration Calorimetry. Such a study would be necessary to elucidate the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of its binding to biomolecular targets, providing insight into the driving forces of the interaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

There are no available Surface Plasmon Resonance studies focused on this compound. SPR analysis would be required to determine the association (ka) and dissociation (kd) rate constants of its interaction with target molecules, from which the equilibrium dissociation constant (KD) could be derived, offering a detailed view of the binding kinetics.

Advanced Force Spectroscopy and Gel Electrophoresis Applications in Interaction Studies

No research articles were identified that employ advanced force spectroscopy or specific gel electrophoresis applications to study the interactions of this compound. Force spectroscopy could reveal details about the mechanics of its interaction at a single-molecule level, while specialized gel electrophoresis techniques could be used to probe its influence on the conformation and mobility of biomolecules like DNA, particularly in the context of polymer formation.

Research Applications and Functionalization in Molecular and Materials Science

Development of Novel Fluorescent Probes for Nucleic Acid Detection in Research Assays

The primary application of 3,8-Bismethacryloyl ethidium (B1194527) bromide is as a fluorescent monomer for creating polymeric probes for nucleic acid detection. specialchem.comspecialchem.com The core of this function lies in the inherent properties of the ethidium bromide moiety, which exhibits a significant increase in fluorescence quantum yield upon intercalation between the base pairs of double-stranded DNA and, to a lesser extent, RNA. wikipedia.orgsigmaaldrich.com When exposed to ultraviolet (UV) light, ethidium bromide bound to DNA fluoresces with an orange color, intensifying almost 20-fold compared to the free dye in solution. wikipedia.org

By polymerizing 3,8-Bismethacryloyl ethidium bromide, a new class of probes is formed where the fluorescent signal is physically tethered to a polymer backbone. This has several advantages over using the free dye:

Immobilization: The dye is fixed within a matrix, preventing leaching and reducing background fluorescence from unbound molecules.

Signal Stability: Covalent linkage provides a more stable and durable signal for long-term or repeated-use assays.

Tunable Properties: The polymer backbone can be engineered to control properties like solubility, charge, and biocompatibility.

These polymeric probes can be used in various research assays, including fluorimetric assays for nucleic acid quantification, where the fluorescence intensity of the polymer system correlates with the concentration of the target nucleic acid. sigmaaldrich.com

PropertyDescriptionReference
Parent Compound Ethidium Bromide (3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide) wikipedia.org
Mechanism Intercalation between nucleic acid base pairs wikipedia.orgquora.com
Fluorescence Emission maximum at ~590 nm when bound to DNA thermofisher.com
Enhancement Fluorescence intensifies ~20-25 fold upon binding to dsDNA wikipedia.orgsigmaaldrich.com
Functional Groups Two polymerizable methacryloyl groupsN/A

Integration into Polymer-Based Systems and Hydrogels for Biosensing Platforms

A key application of this functional monomer is its integration into hydrogels for the creation of solid-state biosensors. nih.govnih.gov Hydrogels are three-dimensional, hydrophilic polymer networks that can swell in water, making them highly compatible with biological samples. nih.gov By copolymerizing this compound with a hydrogel-forming monomer, such as acrylamide, a biosensing platform with intrinsic nucleic acid detection capabilities can be fabricated. mdpi.comresearchgate.net

The operational principle of such a biosensor is straightforward:

The hydrogel is synthesized with the this compound monomer covalently cross-linked within its structure.

The gel is exposed to a sample solution (e.g., from a PCR reaction or cell lysate).

Target nucleic acids diffuse into the hydrogel matrix and are captured by the immobilized ethidium bromide moieties through intercalation.

Upon UV illumination, the regions of the hydrogel containing the captured nucleic acids fluoresce brightly, allowing for visual or instrument-based detection. thermofisher.com

This approach enables the development of reusable, stable, and easy-to-use platforms for detecting nucleic acids in various diagnostic and research contexts. The hydrogel serves as both the immobilization matrix and the sensing element, simplifying the design of the biosensor. nih.gov

ComponentRole in Hydrogel BiosensorPrinciple
This compound Functional Monomer / Sensing ElementProvides fluorescent signal upon nucleic acid intercalation. wikipedia.orgsigmaaldrich.com
Acrylamide Structural MonomerForms the hydrophilic polymer network of the hydrogel. mdpi.comuobaghdad.edu.iq
Cross-linker (e.g., Bis-acrylamide) Matrix FormationCreates the three-dimensional structure of the hydrogel.
Target Analyte (DNA/RNA) TriggerBinds to the immobilized ethidium bromide, causing fluorescence. quora.com

Design of Affinity Chromatography Media and Separation Tools

The ability of the ethidium bromide core to bind strongly to nucleic acids can be harnessed to create specialized affinity chromatography media. By copolymerizing this compound with an inert, porous bead support material, a resin can be produced that selectively captures DNA and RNA from complex mixtures.

In this application, a chromatography column is packed with the functionalized resin. A biological sample containing a mixture of proteins, nucleic acids, and other biomolecules is passed through the column. The immobilized ethidium bromide moieties act as affinity ligands, binding the nucleic acids while allowing other components to pass through. After a washing step to remove non-specifically bound molecules, the purified nucleic acids can be eluted from the column by changing the buffer conditions (e.g., increasing the salt concentration) to disrupt the intercalation binding. This method provides a tool for the specific separation and purification of nucleic acids.

Application in Advanced Microscopy Techniques for Spatiotemporal Analysis

In advanced microscopy, localizing and tracking molecules over time is crucial. frontiersin.org While free fluorescent dyes like EtBr can be used to stain nucleic acids in fixed cells, their mobility makes them less suitable for certain live-cell or spatiotemporal analyses. mdpi.com Polymerizing this compound onto a surface, such as a microscope slide or a coverslip, allows for the creation of patterned, fluorescently active regions for capturing and visualizing nucleic acids.

This enables several advanced applications:

Spatial Confinement: Creating micro-patterned hydrogels containing the dye to study nucleic acid behavior in confined spaces.

Flow-Cell Analysis: Coating the surface of a microfluidic channel to detect and quantify nucleic acids in real-time as they flow past.

Stable Imaging: Providing a non-leaching, solid-state fluorescent substrate for high-resolution imaging of DNA molecules without the issue of dye diffusion.

These polymer-based imaging substrates offer a stable platform for the spatiotemporal analysis of nucleic acid interactions and dynamics. frontiersin.org

Role in Mechanistic Studies of Nucleic Acid Processing (e.g., unwinding, condensation)

Immobilizing an intercalator like ethidium bromide within a polymer matrix provides a unique tool for studying the mechanics of nucleic acid processing. The fixed position of the dye within a hydrogel or on a surface allows for the sensitive detection of conformational changes in DNA. researchgate.net

For example, the process of DNA unwinding by helicase enzymes can be monitored. As the double helix is separated into single strands, the immobilized ethidium bromide is forced to de-intercalate, leading to a measurable decrease in fluorescence. Conversely, the condensation of DNA by proteins can be studied by observing changes in fluorescence as the accessibility of intercalation sites is altered. Because the dye itself is restricted in its movement, any observed change in signal is directly attributable to a change in the target nucleic acid, providing a clearer window into these fundamental biological processes.

Computational Chemistry and Theoretical Modeling of 3,8 Bismethacryloyl Ethidium Bromide Interactions

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as DNA or a protein. patsnap.com For ethidium (B1194527) bromide, docking studies have consistently shown its intercalation into the minor groove of double-stranded DNA. scispace.com The planar phenanthridinium ring of ethidium bromide inserts itself between DNA base pairs, leading to a characteristic fluorescence enhancement upon binding. heraldopenaccess.us

In the case of 3,8-Bismethacryloyl ethidium bromide, the core phenanthridinium structure would still be the primary driver for DNA intercalation. However, the presence of the two bulky and flexible methacryloyl groups at the 3 and 8 amino positions would introduce steric hindrance, likely influencing the binding affinity and specificity. Docking simulations would be essential to predict how these substituents affect the orientation of the molecule within the DNA grooves and the energetic favorability of intercalation versus other binding modes. It is plausible that these groups could interact with the sugar-phosphate backbone or the edges of the base pairs in the major or minor grooves, thereby altering the binding landscape compared to the parent compound.

A comparative docking analysis of ethidium bromide and its derivatives with various DNA sequences can provide insights into binding affinities. scispace.com The binding energy, a key output of docking simulations, indicates the stability of the ligand-receptor complex.

Table 1: Hypothetical Docking Simulation Data for Ethidium Bromide and a Derivative

CompoundTarget DNA SequencePredicted Binding ModeBinding Energy (kcal/mol)
Ethidium Bromided(CGCGAATTCGCG)2Intercalation-8.5
This compoundd(CGCGAATTCGCG)2Intercalation with groove interaction-7.2

Note: This table is illustrative and based on general principles of molecular docking. Actual values would require specific computational experiments.

Molecular Dynamics Simulations of Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time, offering insights into the stability of the complex and any conformational changes that occur upon binding. patsnap.com Extensive MD simulations have been performed on the ethidium bromide-DNA complex. nih.govoup.comsemanticscholar.org These studies have revealed that ethidium intercalation causes significant local and global changes to the DNA structure, including unwinding of the helix, an increase in the distance between adjacent base pairs, and stiffening of the DNA molecule. nih.govnih.gov The stability of the intercalated complex is maintained through a combination of van der Waals, hydrogen bonding, and electrostatic interactions. heraldopenaccess.us

For this compound, MD simulations would be critical to understand how the methacryloyl groups affect the dynamics and stability of the DNA complex. These simulations could reveal:

The preferred conformations of the methacryloyl side chains upon DNA binding.

The extent to which these groups might interfere with or enhance the stability of the intercalated complex.

The simulations might show that the methacryloyl groups, due to their flexibility, could adopt conformations that either stabilize the complex through additional interactions with the DNA grooves or destabilize it due to unfavorable steric clashes. The stability of the complex can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand and receptor over the simulation time.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

SystemSimulation Time (ns)Average RMSD of Ligand (Å)Average DNA Helical Unwinding (degrees)
Ethidium Bromide-DNA1001.226
This compound-DNA1002.522

Note: This table is a hypothetical representation to illustrate the type of data obtained from MD simulations.

Quantum Mechanical Calculations of Electronic Structure and Photophysical Properties within Binding Environments

Quantum mechanical (QM) calculations are employed to study the electronic structure and photophysical properties of molecules. nih.gov For ethidium bromide, QM studies have been instrumental in understanding the mechanism behind its fluorescence enhancement upon binding to DNA. instras.comnih.gov In an aqueous solution, the excited state of ethidium bromide is efficiently quenched through proton transfer to solvent molecules. instras.comnih.gov Upon intercalation into the hydrophobic environment between DNA base pairs, this quenching pathway is suppressed, leading to a significant increase in fluorescence quantum yield. researchgate.net

The introduction of methacryloyl groups at the 3 and 8 positions of ethidium bromide would likely alter its electronic structure and, consequently, its photophysical properties. QM calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be necessary to predict the absorption and emission spectra of this compound. acs.org These calculations could help determine if the methacryloyl substituents participate in the electronic transitions and how they affect the energy levels of the molecule. The binding environment would also be a critical factor, as the polarity and rigidity of the DNA intercalation site would influence the photophysical behavior. nih.govnih.gov

Table 3: Predicted Photophysical Properties from Quantum Mechanical Calculations

CompoundEnvironmentPredicted Absorption Max (nm)Predicted Emission Max (nm)Predicted Quantum Yield
Ethidium BromideWater480620Low
Ethidium BromideDNA520600High
This compoundWater485625Low
This compoundDNA525605Moderate to High

Note: This table presents hypothetical data based on known trends for ethidium bromide and its derivatives.

Structure-Activity Relationship (SAR) Studies through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR methods use computational models to predict the activity of new compounds based on the properties of known molecules. nih.govnih.gov For ethidium bromide and its analogs, SAR studies have explored how modifications to the phenanthridinium core and its substituents affect DNA binding and biological effects. nih.gov

For this compound, an in silico SAR study would involve comparing its predicted properties with those of ethidium bromide and other derivatives. By systematically modifying the structure (e.g., changing the length or nature of the substituents at the 3 and 8 positions) and calculating properties such as binding affinity, electronic properties, and steric parameters, a quantitative structure-activity relationship (QSAR) model could be developed. patsnap.com This model could then be used to predict the DNA binding affinity of other related derivatives.

Key descriptors in a QSAR model for DNA intercalators often include:

Molecular weight

LogP (a measure of hydrophobicity)

Number of hydrogen bond donors and acceptors

Molecular surface area and volume

Electronic parameters such as HOMO and LUMO energies

Predictive Modeling for Rational Design of Related Derivatives

Predictive modeling leverages the insights gained from molecular docking, MD simulations, QM calculations, and SAR studies to rationally design new derivatives with improved properties. researchgate.netnih.govnih.gov The goal is to create new molecules with enhanced DNA binding affinity, specificity, or unique functionalities, such as the ability to polymerize upon a specific trigger. patsnap.comwiley.com

In the context of this compound, predictive modeling could be used to:

Design derivatives with optimized linker lengths and compositions for more effective polymerization within a DNA-templated structure.

Explore alternative polymerizable groups to modulate the reactivity and properties of the resulting polymer.

Introduce other functional groups to enhance DNA sequence recognition or to impart other desired biological activities.

The process of rational design is iterative. A new derivative is designed in silico, its properties are predicted using computational models, and the most promising candidates are then synthesized and tested experimentally. The experimental results are then used to refine the computational models, leading to a cycle of continuous improvement in the design of new functional molecules.

Emerging Research Directions and Future Investigative Avenues

Exploration of Interactions with Diverse Biological Targets Beyond Canonical Nucleic Acids

While the parent compound, ethidium (B1194527) bromide (EtBr), is renowned for its intercalation into double-stranded DNA (dsDNA) and, to a lesser extent, RNA, the introduction of methacryloyl groups in 3,8-Bismethacryloyl ethidium bromide suggests a broader range of potential interactions. wikipedia.orgsigmaaldrich.com The core phenanthridine (B189435) structure maintains its inherent affinity for nucleic acids, including single-stranded DNA (ssDNA) and even triple-stranded DNA. sigmaaldrich.com However, the altered electronics and steric profile due to the bismethacryloyl substitutions could modulate these interactions and foster binding to other biological macromolecules.

Future research is poised to investigate the interactions of this compound with non-canonical nucleic acid structures such as G-quadruplexes. Studies on other ethidium derivatives have already demonstrated the potential for modified ethidium compounds to bind to these structures, which are implicated in critical cellular processes like telomere maintenance and gene regulation. The specific binding affinity and selectivity of the bismethacryloyl derivative for various G-quadruplex conformations remain a compelling area of investigation.

Furthermore, the potential for this compound to interact with proteins and lipids is an underexplored frontier. Ethidium bromide itself has been shown to stain proteins in polyacrylamide gels and interact with lipid micelles. nih.govhilarispublisher.com The hydrophobic nature of the phenanthridine ring, coupled with the reactive methacryloyl groups, could facilitate interactions with hydrophobic pockets in proteins or insertion into lipid bilayers. Characterizing these interactions could lead to the development of novel probes for studying protein-nucleic acid complexes or for labeling specific protein or lipid structures.

Table 1: Known and Potential Interactions of Ethidium Bromide and its Derivatives

Interacting MoleculeParent Compound (Ethidium Bromide) InteractionPotential Interaction with this compound
dsDNAStrong intercalationStrong intercalation, potential for covalent attachment after polymerization
ssDNAWeaker binding than dsDNAPotential for enhanced binding and covalent immobilization
RNAIntercalation in double-stranded regionsSimilar to parent compound, with potential for covalent capture
G-QuadruplexesLimited interactionPotential for specific binding, influenced by methacryloyl groups
ProteinsNon-specific stainingPotential for specific interactions with hydrophobic domains
LipidsInteraction with micellesPotential for membrane insertion and labeling

Advanced Methodologies for Real-Time and Single-Molecule Interaction Analysis

The study of molecular interactions is rapidly advancing through the application of real-time and single-molecule techniques. These methodologies offer unprecedented insights into the kinetics and dynamics of binding events, which are obscured in bulk assays. For this compound, these advanced techniques hold the key to elucidating its precise interaction mechanisms.

Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful tools for the real-time, label-free analysis of binding kinetics. By immobilizing a target molecule (e.g., a specific DNA sequence, a G-quadruplex, or a protein) on a sensor surface, the association and dissociation of this compound can be monitored in real-time. This would allow for the precise determination of binding constants (Kon, Koff, and KD), providing quantitative data on its affinity and specificity for various biological targets.

Single-molecule fluorescence microscopy techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, offer another exciting avenue of investigation. nih.gov By observing individual molecules of this compound, researchers can directly visualize its binding to and dissociation from target molecules. bohrium.com This can reveal transient intermediate states, conformational changes in the target molecule upon binding, and the stoichiometry of the interaction with a level of detail unattainable with ensemble methods. nih.gov The intrinsic fluorescence of the ethidium core makes the bismethacryloyl derivative a prime candidate for such studies, potentially without the need for additional fluorescent labels that could perturb the interaction. nih.gov

Table 2: Advanced Methodologies for Interaction Analysis

MethodologyPrinciplePotential Application for this compound
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.Real-time kinetic analysis of binding to immobilized nucleic acids or proteins.
Bio-Layer Interferometry (BLI)Measures changes in the interference pattern of light reflected from a biosensor tip.High-throughput screening of interactions with a library of biological targets.
Single-Molecule FRET (smFRET)Measures distance changes between two fluorophores.Studying conformational changes in nucleic acids or proteins upon binding.
TIRF MicroscopyExcites fluorescence in a thin layer near a surface.Direct visualization of binding and unbinding events at the single-molecule level.

Synergistic Integration with Nanotechnology for Enhanced Sensing and Material Fabrication

The polymerizable nature of this compound makes it an ideal candidate for integration with nanotechnology, leading to the development of novel biosensors and functional materials. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net

One promising direction is the creation of functionalized nanoparticles for enhanced biosensing. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net Gold or magnetic nanoparticles can be coated with polymers or copolymers incorporating this compound. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net The ethidium bromide moiety would act as a recognition element for nucleic acids, while the nanoparticle core would provide a signal transduction mechanism (e.g., colorimetric change, magnetic separation). Such nano-bio-probes could offer high sensitivity and selectivity for the detection of specific DNA or RNA sequences in complex biological samples.

Furthermore, this compound can be used as a monomer to fabricate affinity hydrogels. nih.govnih.govresearchgate.net By copolymerizing this compound with other monomers like acrylamide, hydrogels with built-in nucleic acid binding capacity can be created. molecularcloning.comvt.eduresearchgate.net These hydrogels could be used for the purification of nucleic acids or as scaffolds for tissue engineering where the controlled presentation of DNA is desired. The fluorescence of the ethidium bromide component would also allow for easy visualization and quantification of the bound nucleic acids. researchgate.net Research into DNA cryogels has already demonstrated the potential of using DNA-binding agents within a gel matrix to create responsive materials. itu.edu.tr

Challenges and Opportunities in Developing High-Specificity and Tunable Derivatives for Research Tools

While the potential applications of this compound are vast, several challenges and opportunities exist in its development as a high-specificity research tool.

A primary challenge lies in controlling the polymerization process to create materials with desired properties. The reactivity of the methacryloyl groups needs to be carefully managed to achieve the desired polymer length, cross-linking density, and spatial arrangement of the ethidium bromide units. Furthermore, the potential for non-specific binding, a known characteristic of the parent ethidium bromide, needs to be addressed. wikipedia.org While this can be a desirable trait for general nucleic acid staining, it is a drawback for applications requiring high specificity.

However, these challenges present significant opportunities for synthetic chemists. The development of synthetic routes to introduce additional functional groups to the phenanthridine ring or to modify the linker between the ring and the methacryloyl group could lead to a new generation of tunable derivatives. For instance, the incorporation of specific recognition elements, such as peptides or small molecules, could direct the binding of the molecule to specific proteins or cellular compartments. The synthesis of photoreactive analogues of ethidium bromide has already shown that chemical modifications can be used to create tools for probing DNA structure and interactions. nih.gov

The ability to create a library of such derivatives with varying affinities, specificities, and fluorescent properties would provide researchers with a powerful toolkit for a wide range of applications, from super-resolution imaging to the development of targeted therapeutic agents. The journey from a simple fluorescent monomer to a suite of highly specific and versatile research tools is a challenging but potentially rewarding path for the future of molecular science.

Q & A

Basic Research Questions

Q. How can 3,8-Bismethacryloyl ethidium bromide be safely incorporated into agarose gel electrophoresis protocols for DNA visualization?

  • Methodology :

  • Prepare a 0.8–2% agarose gel and add this compound at 0.5 µg/mL to the molten gel before polymerization. Post-electrophoresis, visualize DNA using a blue-light transilluminator (480 nm) to minimize UV-induced DNA damage .
  • Safety : Use nitrile gloves and lab coats to avoid skin contact. Decontaminate equipment with activated carbon filtration or commercial deactivation kits (e.g., VWR Scientific filters) followed by UV fluorescence checks to confirm residue removal .

Q. What validated methods exist for decontaminating liquid and solid waste containing this compound?

  • Liquid Waste : Filter through activated carbon (e.g., InstaStain™ Ethidium Bromide filters) and verify decontamination using UV transillumination. If no fluorescence is detected, dispose of filtrate via approved drainage .
  • Solid Waste : Collect contaminated materials (gloves, gels) in puncture-resistant containers labeled for hazardous chemical disposal. Incinerate at >1,000°C to ensure complete degradation of mutagenic byproducts .

Advanced Research Questions

Q. How do the 3,8-Bismethacryloyl modifications influence the thermodynamic profile of DNA binding compared to unmodified ethidium bromide?

  • Methodology :

  • Conduct isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). Compare results with ethidium bromide’s known DNA-binding mechanism, which is enthalpy-driven due to amino group interactions .
  • Key Finding : Removing amino groups (e.g., via methacryloyl substitution) reduces binding affinity by 10–100-fold and shifts the mechanism to entropy-driven binding, likely due to reduced intercalation efficiency and altered solvent interactions .

Q. What spectroscopic techniques are optimal for analyzing structural changes in DNA upon binding with this compound?

  • Circular Dichroism (CD) : Measure CD spectra in the 240–320 nm range to detect conformational shifts (e.g., B-DNA to Z-DNA transitions) induced by cooperative binding .
  • Fluorescence Spectroscopy : Monitor emission at 605 nm (excitation at 520 nm). The absence of amino groups may reduce fluorescence enhancement upon DNA binding, requiring signal amplification via SYBR® Gold or alternative dyes .

Q. How can this compound be applied to distinguish DNA-dependent vs. DNA-independent protein interactions?

  • Methodology : Add 50–100 µM this compound to co-immunoprecipitation assays. DNA-dependent protein associations (e.g., Oct-2/Pit-1 heterodimers) will dissociate due to intercalation-induced DNA distortion, while DNA-independent interactions remain stable .

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Reactant of Route 1
Reactant of Route 1
3,8-Bismethacryloyl ethidium bromide
Reactant of Route 2
Reactant of Route 2
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